4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone
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Description
The compound “4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with an ethyl group at the 4-position and a sulfone group at the 3-position. The sulfone group is further substituted with a phenoxy group, which is trifluoromethylated at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the ethyl group, and the trifluoromethylated phenoxy group attached to the sulfone group. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the trifluoromethyl group is known for its high electronegativity, which could make the compound more reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and stability .Future Directions
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring structure are known to bind to various targets, including enzymes like cytochrome p450 .
Mode of Action
It’s known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction can lead to changes in the enzyme’s activity, potentially affecting various biochemical pathways.
Biochemical Pathways
Compounds with a 1,2,4-triazole ring structure are known to interact with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of a trifluoromethyl group can potentially improve the compound’s potency towards its targets by lowering the pka of certain functional groups, thereby enhancing its bioavailability .
Result of Action
Compounds with similar structures have been associated with various biological and pharmacological activities .
Properties
IUPAC Name |
4-ethyl-3-methylsulfonyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O3S/c1-3-19-11(17-18-12(19)23(2,20)21)8-22-10-6-4-5-9(7-10)13(14,15)16/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINSBEIKISSJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1S(=O)(=O)C)COC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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